2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound (CAS: 861209-61-2) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C24H19F3N4OS and a molecular weight of 468.5 g/mol . Its structure includes:
- Position 2: A 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group, contributing aromaticity and steric bulk.
- Position 5: A 4-methoxyphenyl substituent, enhancing electron-donating properties.
- Position 7: A trifluoromethyl (-CF3) group, known for improving metabolic stability and lipophilicity .
Key physicochemical properties include an XLogP3 of 5.5 (high lipophilicity) and a topological polar surface area of 72.6 Ų, suggesting moderate solubility . The compound’s complexity (score: 667) reflects its intricate substitution pattern, which may influence synthetic accessibility and biological interactions.
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4OS/c1-14-4-5-15(2)30(14)20-10-11-33-23(20)19-13-22-28-18(16-6-8-17(32-3)9-7-16)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCJLBHHJBSPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various molecular targets.
Synthesis and Structure
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions that yield compounds with specific substituents that enhance their biological properties. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency and selectivity in biological assays .
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, the compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that it effectively reduced cell viability in MDA-MB-231 (human breast cancer) cells, with a notable decrease in colony formation at submicromolar concentrations .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11b | MDA-MB-231 | < 0.5 | Inhibition of Pim-1 kinase |
| 12a | A549 (lung cancer) | 0.8 | Induction of apoptosis via BAD |
| 12b | HeLa (cervical) | 0.6 | Cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases such as Pim-1 and Flt-3 , which play critical roles in cell survival and proliferation pathways. For example, compound 11b showed over 98% inhibition of Pim-1 at a concentration of 1 µM, indicating its potential as a targeted therapeutic agent .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their antioxidant and anti-inflammatory activities. Compounds such as 12a and 12b have shown promise in vitro as antioxidants and anti-diabetic agents, suggesting a broader therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:
- Case Study 1: A study involving the administration of compound 11b in a xenograft model demonstrated significant tumor regression compared to control groups. This supports its role as a potential lead compound for further development in cancer therapy.
- Case Study 2: In vitro assays revealed that compounds like 12a not only inhibited cancer cell growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapies.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares substituents and properties of the target compound with similar pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- Lipophilicity : The target compound’s XLogP3 (5.5) is higher than analogues with polar groups (e.g., -NH2, -C=O), aligning with its trifluoromethyl and methoxyphenyl substituents .
- Synthetic Complexity : The thienyl-pyrrole group in the target compound requires multi-step synthesis, unlike phenyl or methyl substituents .
Research Findings and Implications
- Bioactivity : The target compound’s bioactivity remains uncharacterized in the evidence, but analogues exhibit diverse activities:
- Computational Insights : Spectroscopic studies () suggest the thienyl-pyrrole group may alter electron distribution, affecting binding to targets like kinases or GPCRs .
- Contradictions : While -CF3 generally enhances stability, its presence in MK66 () with a ketone group reduces lipophilicity, highlighting context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
